REACTION_CXSMILES
|
[N:1]1[C:5]2[CH2:6][CH2:7][O:8][CH2:9][C:4]=2[S:3][CH:2]=1.C([Li:14])CCC.[C:15](=[O:17])=[O:16]>CCOCC>[N:1]1[C:5]2[CH2:6][CH2:7][O:8][CH2:9][C:4]=2[S:3][C:2]=1[C:15]([O-:17])=[O:16].[Li+:14] |f:4.5|
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
N1=CSC2=C1CCOC2
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After about 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the introduction was terminated
|
Type
|
CUSTOM
|
Details
|
to rise back to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure, whereby the title compound (1.65 g)
|
Type
|
CUSTOM
|
Details
|
was obtained as a colorless amorphous substance
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
N1=C(SC2=C1CCOC2)C(=O)[O-].[Li+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |